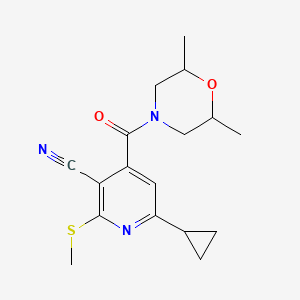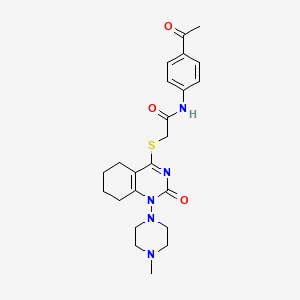
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a nitrobenzamide moiety attached to a sulfur-containing tetrahydrothiophene ring, which is further modified with a methyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tetrahydrothiophene-3-ol, which undergoes oxidation to form 1,1-dioxidotetrahydrothiophen-3-ol.
Nitration: The resulting compound is then nitrated to introduce the nitro group, forming 1,1-dioxidotetrahydrothiophen-3-yl nitrobenzene.
Methylation: Finally, the nitrobenzene derivative is methylated to produce this compound.
Industrial Production Methods: Industrial production involves scaling up the above synthetic route, ensuring optimal reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The initial step involves the oxidation of tetrahydrothiophene-3-ol to form 1,1-dioxidotetrahydrothiophen-3-ol.
Methylation: The final step involves methylation, typically using methylating agents like methyl iodide or dimethyl sulfate.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Nitration: Concentrated nitric acid and sulfuric acid.
Methylation: Methyl iodide or dimethyl sulfate in the presence of a base.
Major Products Formed:
Oxidation: 1,1-dioxidotetrahydrothiophen-3-ol.
Nitration: 1,1-dioxidotetrahydrothiophen-3-yl nitrobenzene.
Methylation: this compound.
作用机制
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s excitability .
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety . The activation of these channels by the compound can therefore have significant downstream effects on these pathways.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also has improved metabolic stability over the prototypical urea-based compounds . This suggests that the compound has favorable ADME properties, which can impact its bioavailability.
Result of Action
The activation of GIRK channels by the compound can lead to changes in the cell’s excitability . This can have various molecular and cellular effects, depending on the specific physiological process that the GIRK channels are involved in.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of sulfur-containing pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of sulfur-containing compounds with biological macromolecules.
Industry: It is used in the manufacturing of specialty chemicals and materials, leveraging its unique chemical properties.
相似化合物的比较
N-(1,1-dioxidotetrahydrothiophen-3-yl)adamantane-1-carboxamide: This compound features a similar sulfur-containing ring but differs in the presence of an adamantane group.
N-(1- (1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another related compound with a pyrazole ring instead of a benzamide group.
Uniqueness: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide is unique due to its combination of nitrobenzamide and sulfur-containing tetrahydrothiophene ring, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-13(11-6-7-20(18,19)8-11)12(15)9-2-4-10(5-3-9)14(16)17/h2-5,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSQBZOZXUTQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2962873.png)


![N-[4-(Benzyloxy)phenyl]-2-bromopropanamide](/img/structure/B2962880.png)
![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2962882.png)



![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-methylbenzenesulfonyl)acetamide](/img/structure/B2962888.png)




